Datelliptium

Solid tumor selectivity Ellipticine derivative Leukemia

Researchers investigating RET-driven solid tumors often lack chemical probes combining DNA intercalation with transcriptional inhibition. Datelliptium (CAS 81531-57-9) addresses this gap: it intercalates DNA, inhibits topoisomerase II, and uniquely suppresses RET oncogene transcription via G-quadruplex stabilization. In vivo efficacy is demonstrated across murine colon, pancreatic, and mammary tumor models (T/C ratios approaching 0%). Its well-characterized hepatotoxicity profile (differential IC50 at 2 hr vs. 23 hr) supports use as a toxicology reference compound. Supplied at ≥98% purity; shipped ambient for global delivery.

Molecular Formula C23H28N3O+
Molecular Weight 362.5 g/mol
CAS No. 81531-57-9
Cat. No. B1197780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatelliptium
CAS81531-57-9
Synonyms2-(diethylamino-2-ethyl)-9-hydroxyellipticinium
2-DEHE
datelliptium chloride
detalliptinium
detalliptinium acetate salt
detalliptinium chloride
detalliptium acetate
diethylaminoethyl-2-OH-9-ellipticinium
NSC 311152
NSC 626718X
NSC-311152
SR 95156A
SR 95156B
SR-95156A
Molecular FormulaC23H28N3O+
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C
InChIInChI=1S/C23H27N3O/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23/h7-10,13-14,27H,5-6,11-12H2,1-4H3/p+1
InChIKeyNGOHTJBYABHJKF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Datelliptium – Selective Antitumor Research Compound


Datelliptium (CAS 81531-57-9) is a synthetic DNA-intercalating agent derived from the alkaloid ellipticine [1]. It exhibits antitumor activity primarily through DNA intercalation and inhibition of topoisomerase II in a concentration-dependent manner [2]. Notably, Datelliptium also functions as a novel RET transcription inhibitor by stabilizing G-quadruplex structures, thereby suppressing RET oncogene transcription [3]. The compound has been investigated in phase I clinical trials for its potential in treating various solid tumors and lymphomas [4]. Datelliptium is supplied as a high-purity (>98%) research compound, with recommended storage at 0-4°C (short-term) or -20°C (long-term) to ensure stability over years .

Topo II inhibition & DNA damage response studies
RET transcription regulation probe for MTC cell models
Solid tumor vs. hematological selectivity research

Why Datelliptium Is Not Substitutable


Within the ellipticine class, compounds share a common core but exhibit profound differences in target selectivity, potency, and toxicity. A simple structural modification, such as the addition of a diethylaminoethyl side chain in Datelliptium, significantly alters its biological profile compared to parent molecules like ellipticine [1]. These differences are not merely academic; they manifest in crucial parameters including solid tumor selectivity, distinct mechanisms of action (e.g., RET inhibition), and unique hepatotoxicity profiles, rendering them non-interchangeable in research and clinical contexts [2][3][4].

Target Profile Mismatch
Side-chain modification alters solid tumor selectivity vs. parent ellipticine
Unique Mechanism
RET transcription inhibition via G-quadruplex is not shared with other ellipticines
Hepatotoxicity Signature
Metabolic inhibition profile differs from in-class compounds; class extrapolation unreliable

Datelliptium Differentiation Evidence Guide


Solid Tumor Selectivity vs. Ellipticine

Datelliptium exhibits a distinct and quantifiable preference for solid tumors over leukemia, a feature not uniformly shared across all ellipticine derivatives. In a comparative study, Datelliptium demonstrated significant activity against murine solid tumors, with a clear therapeutic window based on T/C ratios, whereas many ellipticine analogs show more balanced or leukemia-predominant activity [1].

Solid Tumor Selectivity
Class-level inference
T/C 0% (Colon 38), 0% (PDC03, 80% cures) vs. ellipticine IC50 0.99 µM (L1210 leukemia)
Reported solid tumor model response context; supports solid tumor research fit
Data from murine models; cross-study comparison
Solid tumor selectivity Ellipticine derivative Leukemia In vivo efficacy

Cytotoxicity Compared to m-AMSA in Lung Cancer

In a direct comparison of ellipticine derivatives against the clinical Topo II inhibitor m-AMSA, Datelliptium (referred to as Detalliptinium) showed distinct activity in the NCI N417 human small cell lung carcinoma cell line. The IC50 values provide a direct quantitative measure of their differing cytotoxic potencies, and further investigation revealed that the reduced potency of Datelliptium compared to m-AMSA stems from limited access to the cell nucleus rather than a lack of activity on Topoisomerase II itself [1].

Cytotoxicity vs m-AMSA
Head-to-head comparison
IC50 8 µM (Datelliptium) vs 1 µM (m-AMSA), NCI N417 SCLC cell line
Reported cytotoxicity ranking; cellular penetration may influence potency
8-fold difference; nuclear access limitation noted
Topoisomerase II inhibitor Cytotoxicity Lung cancer DNA cleavage

RET Transcription Inhibition Mechanism

Datelliptium possesses a unique mechanism of action that differentiates it from other DNA intercalators and topoisomerase inhibitors. It acts as a novel RET transcription inhibitor by stabilizing G-quadruplex structures in the RET promoter region, thereby suppressing RET oncogene transcription. This effect is not a known feature of closely related compounds like Ellipticine or Celiptium, which primarily target DNA intercalation and topoisomerase II [1]. This specific activity translates into potent anti-metastatic effects in vitro and in vivo, including a significant reduction in MTC xenograft growth [1].

RET Inhibition Mechanism
Class-level inference
Stabilizes G-quadruplex in RET promoter; ~75% MTC xenograft growth inhibition
Supports RET pathway studies; G-quadruplex stabilization context
MTC TT cell line and xenograft models
RET oncogene G-quadruplex Medullary Thyroid Carcinoma Transcription inhibition

Hepatotoxicity Profile vs. In-Class Compounds

Datelliptium's hepatotoxicity profile, a key differentiator from other anticancer agents, has been characterized using in vitro hepatic models. This data is critical for researchers to anticipate potential safety liabilities. The compound shows a clear concentration-response relationship for both cytotoxic and metabolic effects in rat and human hepatocytes, with metabolic parameters being more sensitive indicators of toxicity [1].

Metabolic Inhibition IC10
Cross-study comparable
0.03 µM (triglyceride secretion)
Supports hepatotoxicity model development; metabolic endpoint context
Rat/human hepatocytes; 23h exposure
Hepatotoxicity Safety pharmacology Metabolic inhibition Preclinical toxicology

Optimal Research Applications of Datelliptium


RET-Driven Oncogenesis in MTC

Datelliptium's unique mechanism as a RET transcription inhibitor makes it an ideal chemical probe for studying RET-driven oncogenesis, particularly in MTC. Researchers can utilize Datelliptium to investigate downstream effects of RET suppression, including inhibition of the EMT program and reduction in cancer stem cell (CSC) properties, as demonstrated by its ability to decrease spheroid formation and migratory capacity of TT cells [1].

Solid Tumor Selectivity in Preclinical Models

Due to its demonstrated solid tumor selectivity and efficacy in a panel of murine models (e.g., colon, pancreatic, mammary), Datelliptium is a valuable tool for preclinical pharmacologists studying the differential sensitivity of solid tumors versus hematological malignancies. The compound's in vivo activity, evidenced by low T/C ratios and cures, provides a benchmark for evaluating new agents [2].

In Vitro Hepatotoxicity Reference Compound

Datelliptium serves as a robust reference compound for in vitro hepatotoxicity screening. Its well-characterized effects on hepatocyte metabolism (e.g., triglyceride secretion, albumin synthesis) and cytotoxicity over time (2 hr vs. 23 hr) make it an ideal positive control for developing and validating new in vitro toxicology models, as highlighted by its differential IC50 and IC10 values in various hepatic systems [3].

Application
Selection Property
Validation Focus
MTC Cell-Model Studies
RET transcription regulation probe
G-quadruplex stabilization & EMT endpoint response
Solid Tumor Selectivity Profiling
Solid tumor vs. leukemia response context
In vivo T/C ratio & tumor model response
In Vitro Hepatotoxicity Reference
Hepatocyte metabolic inhibition profile
Triglyceride secretion & LDH leakage endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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